2-(2-Thienyl)thiazole-5-methanol
Description
2-(2-Thienyl)thiazole-5-methanol is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a thienyl group and at the 5-position with a hydroxymethyl moiety. This structure combines the electronic effects of the sulfur-containing thiophene and thiazole rings, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-rich thienyl group and the polar hydroxymethyl substituent, which also enhances solubility in polar solvents .
Properties
Molecular Formula |
C8H7NOS2 |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
(2-thiophen-2-yl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H7NOS2/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-4,10H,5H2 |
InChI Key |
UZJGVBSSFLTCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity: The introduction of thienyl groups (as in 2-(2-Thienyl)thiazole-5-methanol) often requires regioselective coupling, whereas acetyl or phenyl substituents (e.g., 5-Acetyl-2-amino-4-methylthiazole) are introduced via straightforward alkylation or acylation .
- Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to non-polar analogs like 5-Acetyl-2-amino-4-methylthiazole .
Reactivity and Electronic Effects
- Electrophilic Substitution :
- Regioselectivity in Catalytic Reactions :
Key Findings :
- Thiazole-thienyl hybrids (e.g., this compound) are understudied in biological contexts but show promise in computational docking studies .
- Fluorinated thiazolidinones (e.g., 5a-e) demonstrate broad-spectrum antimicrobial activity, attributed to the electron-withdrawing effects of fluorine enhancing membrane penetration .
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